Albuterol sulfate

Vue d'ensemble

Description

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : La préparation du sulfate de salbutamol implique plusieurs étapes. Une méthode courante commence par l'acide salicylique, qui réagit avec le réactif acétylé halogéné de la tert-butylamine sous l'action d'un agent chlorant pour générer un intermédiaire. Cet intermédiaire subit d'autres réactions impliquant des acides de Lewis, des réactifs acides et des agents réducteurs pour finalement produire du salbutamol. Le salbutamol est ensuite salifié avec de l'acide sulfurique pour obtenir du sulfate de salbutamol .

Méthodes de production industrielle : La production industrielle du sulfate de salbutamol utilise souvent une méthode à un seul pot utilisant des solvants comme le 1,4-dioxane, le diméthylbenzène, le toluène et le chloroforme. Le processus implique des étapes d'oxydation, de réaction avec la tert-butylamine et de réduction pour produire du sulfate de salbutamol de haute pureté .

Analyse Des Réactions Chimiques

Types de réactions : Le sulfate de salbutamol subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.

Réactifs et conditions courants :

Oxydation : Le dioxyde de sélénium, le dioxyde de manganèse et le trioxyde de chrome sont des agents oxydants couramment utilisés.

Substitution : Des agents chlorants et des acides de Lewis sont utilisés dans les réactions de substitution.

Produits principaux : Le produit principal formé à partir de ces réactions est le salbutamol, qui est ensuite converti en sulfate de salbutamol par réaction avec l'acide sulfurique .

Applications De Recherche Scientifique

Respiratory Applications

Asthma Management

Albuterol sulfate is widely recognized for its effectiveness in treating asthma. It acts by relaxing bronchial smooth muscles, leading to bronchodilation. A study involving 50 children with mild-to-moderate asthma demonstrated that nebulized this compound significantly improved forced expiratory volume in one second (FEV1) compared to normal saline controls . In clinical settings, albuterol is often administered via inhalers or nebulizers, particularly for patients who struggle with inhalation techniques.

Chronic Obstructive Pulmonary Disease (COPD)

In patients with COPD, this compound is often combined with ipratropium bromide to enhance therapeutic efficacy. A multicenter trial indicated that this combination therapy resulted in greater improvements in pulmonary function than either drug alone . The combination allows for better symptomatic control and reduced frequency of exacerbations.

Cystic Fibrosis

this compound is also utilized in managing cystic fibrosis, where it helps alleviate bronchospasm associated with mucus obstruction. Nebulized albuterol has been shown to improve lung function and facilitate better clearance of airway secretions .

Dermatological Applications

Recent studies have investigated the use of this compound in dermatology, specifically for conditions like vitiligo. A clinical trial involving 20 patients undergoing epidermal cell suspension transplantation revealed that the application of this compound contributed to improved repigmentation outcomes compared to control sites . This novel application suggests potential benefits beyond traditional respiratory uses.

Case Studies and Clinical Trials

Case Study: Takotsubo Cardiomyopathy

A notable case involved a 78-year-old woman who developed Takotsubo cardiomyopathy after excessive use of an albuterol inhaler. This highlights the need for careful monitoring of patients using albuterol, particularly those with pre-existing cardiovascular conditions .

Premedication in Surgical Settings

In a randomized controlled trial assessing the effects of albuterol premedication on perioperative respiratory complications in children undergoing tonsillectomy, significant risk reduction was observed among those receiving albuterol compared to placebo . This finding emphasizes the importance of this compound in preoperative management.

Pharmacokinetics and Efficacy

This compound's pharmacokinetic profile supports its rapid onset and effectiveness. Studies show that improvements in FEV1 can be observed within minutes of administration, making it a critical agent for acute asthma attacks and other bronchospastic events .

Mécanisme D'action

Salbutamol sulfate works by stimulating beta2-adrenergic receptors in the bronchial muscles. This stimulation leads to the activation of adenylate cyclase, which increases the levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels result in the relaxation of bronchial smooth muscle, leading to bronchodilation and relief from bronchospasm .

Comparaison Avec Des Composés Similaires

Levalbuterol: This is the single R-isomer of salbutamol and has a higher affinity for beta2 receptors.

Fenoterol: Another beta2-adrenergic agonist used for bronchodilation.

Terbutaline: A beta2-adrenergic agonist used for asthma and COPD.

Uniqueness: Salbutamol sulfate is unique due to its rapid onset of action and its availability in various forms, including inhalers, tablets, and intravenous solutions. Its widespread use and effectiveness in treating acute bronchospasm make it a vital medication in respiratory therapy .

Activité Biologique

Albuterol sulfate, a short-acting β2-adrenergic agonist, is primarily used for the treatment of asthma and chronic obstructive pulmonary disease (COPD). Its biological activity is characterized by its mechanism of action, pharmacokinetics, clinical efficacy, and potential adverse effects. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of this compound's biological activity.

This compound acts predominantly on the β2-adrenergic receptors in bronchial smooth muscle, leading to bronchodilation. This action is crucial for alleviating symptoms of bronchospasm associated with asthma and COPD. Additionally, albuterol inhibits the release of immediate hypersensitivity mediators from mast cells, which contributes to its anti-inflammatory effects .

Key Actions:

- Bronchodilation: Relaxes bronchial smooth muscle.

- Inhibition of Inflammatory Mediators: Reduces release from mast cells.

- Minimal Cardiac Effects: While it can affect β1-adrenergic receptors, the impact on heart rate is negligible compared to its effects on β2 receptors .

Pharmacokinetics

This compound exhibits rapid absorption and onset of action. The pharmacokinetic profile indicates a peak effect typically observed within 30 minutes to 1 hour post-administration. The drug's half-life is approximately 3 to 6 hours, allowing for multiple doses throughout the day .

| Parameter | Value |

|---|---|

| Onset of Action | 15-30 minutes |

| Peak Effect | 30-60 minutes |

| Half-Life | 3-6 hours |

| Duration of Action | 4-6 hours |

Clinical Efficacy

This compound has been extensively studied for its efficacy in improving lung function in patients with asthma and COPD. A notable study demonstrated that a combination therapy of albuterol with ipratropium bromide resulted in significantly greater improvements in forced expiratory volume in one second (FEV1) compared to albuterol alone .

Case Study: Takotsubo Cardiomyopathy

A case report highlighted a potential adverse effect associated with excessive use of albuterol. A 78-year-old woman developed Takotsubo cardiomyopathy after using her albuterol inhaler excessively over two days. This case emphasizes the importance of monitoring usage patterns in patients with chronic respiratory conditions .

Adverse Effects

While albuterol is generally well-tolerated, overuse can lead to significant side effects including:

- Tachycardia: Increased heart rate due to β1 receptor stimulation.

- Muscle Tremors: Commonly observed due to non-specific β2 receptor activation.

- Hypokalemia: Low potassium levels can occur with high doses .

A study found that patients who overused albuterol reported higher rates of asthma-related symptoms and had poorer control over their condition compared to expected users .

Research Findings

Recent studies have explored the differential effects of albuterol isomers on immune responses. (R)-albuterol has been shown to decrease levels of inflammatory cytokines such as IL-2 and IL-13 in activated T cells, whereas (S)-albuterol does not exhibit similar anti-inflammatory properties . This distinction highlights the importance of understanding the specific biological activities associated with each isomer.

Propriétés

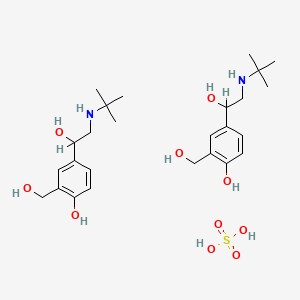

IUPAC Name |

4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C13H21NO3.H2O4S/c2*1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;1-5(2,3)4/h2*4-6,12,14-17H,7-8H2,1-3H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNPSSFBOAGDEEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44N2O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10881180 | |

| Record name | Albuterol sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10881180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

576.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51022-70-9 | |

| Record name | Albuterol sulfate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051022709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Albuterol sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10881180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALBUTEROL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/021SEF3731 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.